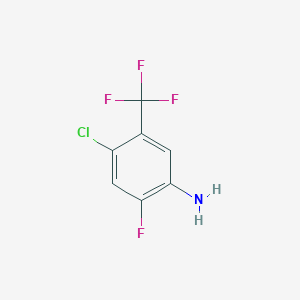

4-Chloro-2-fluoro-5-(trifluoromethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-fluoro-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF4N/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWJRPLRTPYTJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)F)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805524-41-7 | |

| Record name | 4-chloro-2-fluoro-5-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical properties and stability of 4-Chloro-2-fluoro-5-(trifluoromethyl)aniline

The following technical guide is structured to provide actionable, high-level scientific insight into 4-Chloro-2-fluoro-5-(trifluoromethyl)aniline .

Chemo-Structural Analysis, Stability Profile, and Synthetic Utility

Executive Summary

This compound is a highly functionalized aromatic building block characterized by a unique "push-pull" electronic architecture. The presence of three distinct electron-withdrawing groups (Cl, F, CF₃) alongside a nucleophilic amino group (-NH₂) creates a scaffold with tunable reactivity.[1] It serves as a critical intermediate in the synthesis of next-generation agrochemicals (specifically PPO-inhibiting herbicides) and kinase-targeted pharmaceuticals. This guide details its physicochemical stability, handling protocols, and reactivity logic.

Physicochemical Profile

The molecule exhibits significant lipophilicity and reduced basicity compared to aniline due to the cumulative inductive and mesomeric effects of the halogenated substituents.

Core Data Table

| Property | Value / Description | Note |

| Chemical Name | This compound | Systematic IUPAC |

| CAS Number | 1805524-41-7 | Specific isomer identity |

| Molecular Formula | C₇H₄ClF₄N | |

| Molecular Weight | 213.56 g/mol | |

| Appearance | Off-white to pale yellow solid/oil | Low melting point solid (approx. 35–45°C)* |

| Acidity (pKa) | ~1.5 – 2.5 (Conjugate acid) | Drastically reduced vs. Aniline (4.[2][3]6) due to EWGs |

| LogP | ~3.2 (Predicted) | Highly lipophilic |

| H-Bond Donors | 1 (NH₂) | Weak donor |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water |

*Note: Melting points for polyfluorinated anilines are sensitive to purity; isomeric impurities can depress MP significantly.

Electronic Architecture & Reactivity Logic

The reactivity of this molecule is dictated by the competition between the electron-donating amine and the electron-withdrawing halogens.

-

The Amine (C1): The lone pair is delocalized into the ring but is severely pulled back by the ortho-Fluorine (inductive withdrawal) and the meta-CF₃/para-Cl groups. This makes the nitrogen weakly nucleophilic .

-

The Fluorine (C2): Located para to the Trifluoromethyl group (C5). Typically, a halogen para to a strong EWG (like CF₃) is susceptible to SₙAr (Nucleophilic Aromatic Substitution). However, the ortho-amino group donates electron density, stabilizing the C-F bond against nucleophilic attack unless the amine is first derivatized (e.g., acylated).

Stability Analysis

Thermal & Chemical Stability

-

Thermal: The C-F and C-CF₃ bonds impart high thermal stability. The molecule is generally stable up to 150°C under inert atmospheres.

-

Hydrolytic: The trifluoromethyl group is stable to aqueous acid and base at ambient temperatures. Harsh basic conditions (NaOH, >100°C) may lead to partial hydrolysis of the CF₃ group to a carboxylate, though this is slow.

-

Oxidative: The primary amine is the weak point. Exposure to air and light over time leads to N-oxidation, resulting in "browning" (formation of azo/azoxy dimers).

Storage Protocol (Self-Validating System)

To ensure integrity, the following storage logic must be applied:

-

Atmosphere: Store under Argon or Nitrogen.[4] (Prevents N-oxidation).

-

Temperature: Refrigerate (2–8°C).

-

Container: Amber glass (UV protection) with Teflon-lined caps (prevents leaching of plasticizers by the fluorinated motif).

Synthetic Utility & Reactivity[1][5]

This molecule acts as a "linchpin" intermediate. The diagram below illustrates its divergent reactivity pathways.

Reactivity Pathway Diagram

Figure 1: Divergent synthetic pathways. Note that Pathway 3 (SnAr) is significantly enhanced if the amine is first converted to an amide (Pathway 2) or a diazonium species.

Key Experimental Considerations

-

Diazotization (Sandmeyer): Due to the electron-deficient nature of the ring, the diazonium salt is relatively stable but requires concentrated acid (H₂SO₄ or glacial AcOH) rather than dilute HCl to form effectively.

-

N-Alkylation: Direct alkylation is sluggish. Reductive amination or metal-catalyzed Buchwald-Hartwig coupling is preferred over simple Sₙ2 reactions with alkyl halides.

Analytical Protocol: Purity Determination

Researchers should not rely on generic HPLC methods. The fluorine atoms induce significant peak broadening on standard C18 columns if pH is not controlled.

Recommended Method (Reverse Phase HPLC):

| Parameter | Condition | Rationale |

| Column | Phenyl-Hexyl or C18 Endcapped (e.g., Zorbax Eclipse) | Phenyl phases interact with the electron-deficient aromatic ring for better separation. |

| Mobile Phase A | Water + 0.1% Phosphoric Acid | Acidic pH suppresses amine ionization (ensures neutral species). |

| Mobile Phase B | Acetonitrile | High elution strength for lipophilic F/Cl groups. |

| Gradient | 40% B to 90% B over 15 min | Compound is late-eluting due to high lipophilicity. |

| Detection | UV @ 254 nm | Strong absorption of the aromatic system. |

Safety & Handling (E-E-A-T)

Hazard Identification:

-

Acute Toxicity: Like most halogenated anilines, it is toxic by inhalation, ingestion, and skin contact.

-

Specific Target Organ Toxicity: Potential methemoglobinemia inducer. The fluorinated metabolites can be nephrotoxic.

Handling Protocol:

-

Engineering Controls: Always handle in a certified chemical fume hood.

-

PPE: Nitrile gloves are generally sufficient, but Silver Shield/4H laminate gloves are recommended for prolonged handling of the oil/solution to prevent permeation.

-

Spill Management: Do not use water. Adsorb with sand or vermiculite and dispose of as hazardous halogenated waste.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 72404366, this compound. Retrieved from [Link]

-

Kaljurand, I., et al. (2005). Extension of the Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile.[5] Journal of Organic Chemistry.[5] (Contextual reference for pKa of polyfluorinated anilines). Retrieved from [Link]

Sources

CAS 116369-25-6 safety data sheet (SDS) and hazard identification

[1][2]

Part 4: Handling Protocols & Exposure Control

4.1 The "Phase-State" Handling Protocol Because the melting point is ~31°C, standard "scooping" protocols are risky. If the container is held in a gloved hand, body heat can melt the compound, increasing the risk of a spill or glove permeation.

Protocol A: Solid State (<25°C)

-

Environment: Handle in a cool room or temperature-controlled hood.

-

Transfer: Use anti-static spatulas. Avoid friction which generates local heat.

-

Engineering: Local Exhaust Ventilation (LEV) or Fume Hood is mandatory to capture dust.

Protocol B: Liquid State (>31°C)

-

Context: If the compound is intentionally melted for transfer or reaction.

-

Transfer: Use positive displacement pipettes or warmed glass syringes. Do not pour from wide-mouth jars to avoid dripping on threads.

-

Engineering: Full fume hood sash at lowest working position.

4.2 Personal Protective Equipment (PPE) Matrix

| Protection Zone | Requirement | Scientific Rationale |

| Respiratory | N95 (Dust) or ABEK1 (Vapor) | Dual protection needed due to phase ambiguity. |

| Dermal (Hands) | Double Gloving: Laminate (Silver Shield) inner + Nitrile outer. | Standard nitrile degrades rapidly against halogenated aromatics. |

| Ocular | Chemical Goggles | Safety glasses are insufficient for potential molten splashes. |

| Body | Tyvek Lab Coat | Prevents dust accumulation on street clothes. |

Part 5: Emergency Response & Environmental Impact

5.1 Spill Management Workflow The response depends on whether the material is solid or liquid at the time of the spill.

Visualization: Emergency Decision Tree

5.2 Fire and Decomposition

-

Hazardous Combustion Products: Hydrogen bromide (HBr), Hydrogen fluoride (HF), Nitrogen oxides (NOx).

-

Firefighting: Do not use a solid water stream (scatters molten material). Use dry chemical or CO2.

-

Post-Fire: Equipment must be neutralized with a weak base wash to remove acidic HF/HBr residues.

Part 6: References

Sources

- 1. 914636-35-4|3-Bromo-5-(trifluoromethoxy)aniline|BLD Pharm [bldpharm.com]

- 2. esdmedikal.com [esdmedikal.com]

- 3. 1-Hexyl-3-methylimidazolium hexafluorophosphate | C10H19F6N2P | CID 2734175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 175278-17-8|2-Bromo-4-(trifluoromethoxy)aniline|BLD Pharm [bldpharm.com]

- 5. 64115-88-4|1-Bromo-2-(trifluoromethoxy)benzene|BLD Pharm [bldpharm.com]

- 6. echemi.com [echemi.com]

- 7. chemscene.com [chemscene.com]

- 8. 4-BROMO-3-TRIFLUOROMETHOXY-PHENYLAMINE|116369-25-6-西å®éå å»è¯ç§ææéå ¬å¸ [cochemical.com]

An In-depth Technical Guide to the Molecular Weight and Structural Analysis of 4-Chloro-2-fluoro-5-(trifluoromethyl)aniline

This guide provides a comprehensive technical overview for the characterization of 4-Chloro-2-fluoro-5-(trifluoromethyl)aniline (CAS No. 1159815-56-7), a highly substituted aniline derivative of interest in pharmaceutical and agrochemical research. This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into the precise determination of its molecular weight and the robust elucidation of its chemical structure through modern spectroscopic techniques.

Foundational Physicochemical Properties

A precise understanding of the molecular formula and weight is the cornerstone of all subsequent analytical work. It ensures sample identity and provides the basis for quantitative analysis.

Chemical Structure and Molecular Formula

The structure of this compound is a benzene ring substituted with five distinct functional groups: an amine (-NH₂), a fluorine atom (-F), a chlorine atom (-Cl), and a trifluoromethyl group (-CF₃). The IUPAC name, this compound, defines the substitution pattern on the aniline core.

Based on this structure, the molecular formula is determined to be C₇H₄ClF₄N .

Molecular Weight and Monoisotopic Mass

The calculation of molecular weight is critical for stoichiometric and solution-based assays. We will consider both the average molecular weight (based on the natural abundance of isotopes) and the monoisotopic mass (based on the most abundant isotope of each element), which is crucial for high-resolution mass spectrometry.

-

Average Molecular Weight: Calculated using the atomic weights of the constituent elements (C: 12.011, H: 1.008, Cl: 35.453, F: 18.998, N: 14.007).

-

Monoisotopic Mass: Calculated using the mass of the most abundant isotope of each element (¹²C: 12.000000, ¹H: 1.007825, ³⁵Cl: 34.968853, ¹⁹F: 18.998403, ¹⁴N: 14.003074).

| Parameter | Value |

| Molecular Formula | C₇H₄ClF₄N |

| Average Molecular Weight | 213.56 g/mol |

| Monoisotopic Mass | 212.99684 Da |

This distinction is vital: while average molecular weight is used for bulk chemical preparations, high-resolution mass spectrometers will resolve the isotopic peaks and report masses corresponding to the monoisotopic value.

Structural Elucidation via Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for confirming molecular weight and deducing structural information through fragmentation analysis. For a molecule like this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable approaches.

Expected Mass Spectrum and Isotopic Signature

The most telling feature in the mass spectrum of this compound is the isotopic pattern conferred by the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[1][2] This results in a characteristic signature for the molecular ion peak (M⁺) and any chlorine-containing fragments.

-

Molecular Ion (M⁺): A peak corresponding to the molecule with the ³⁵Cl isotope will appear at m/z 213 (for nominal mass) or ~212.9968 (for high resolution).

-

M+2 Peak: A second peak, approximately one-third the intensity of the M⁺ peak, will appear 2 mass units higher (m/z 215 or ~214.9939).[1][3]

This 3:1 intensity ratio for the M and M+2 peaks is a definitive indicator of the presence of a single chlorine atom in the molecule.[4][5]

Fragmentation Pathways

Under Electron Ionization (EI) conditions, typically used in GC-MS, the molecular ion is expected to undergo fragmentation. Key fragmentation pathways would likely involve:

-

Loss of CF₃: Cleavage of the C-C bond to lose the trifluoromethyl radical (•CF₃, mass 69), leading to a significant fragment.

-

Loss of Cl: Cleavage of the C-Cl bond to lose a chlorine radical (•Cl, mass 35/37).

-

Ring Fragmentation: Complex fragmentation of the aromatic ring structure.

Experimental Protocol: GC-MS Analysis

The choice of GC-MS is justified by the compound's likely volatility.

Methodology:

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile organic solvent like dichloromethane or ethyl acetate.[6] The final concentration should be in the range of 1-50 µg/mL.[7]

-

Instrument Setup:

-

GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm ID) is suitable.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Causality: A ramped oven program ensures separation from any potential impurities. EI at 70 eV is a standard, high-energy method that ensures reproducible fragmentation patterns for library matching and structural interpretation.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential for full characterization.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum will provide key information. There are two aromatic protons on the ring. Their chemical shifts will be influenced by the electronic effects of all five substituents. We can predict the multiplicity based on spin-spin coupling.

-

Expected Signals: Two distinct signals are expected in the aromatic region (~6.5-8.0 ppm).

-

Coupling: The two protons are meta to each other, but will also experience coupling to the adjacent ¹⁹F nuclei. The proton at C-6 will be a doublet due to coupling with the proton at C-3. This doublet will be further split into a doublet of doublets by the ortho ¹⁹F nucleus. The proton at C-3 will be a doublet from the C-6 proton, but may show further small couplings. The -NH₂ protons will likely appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it excellent for identifying fluorine-containing compounds.[8]

-

Expected Signals: Two signals are expected.

-

Trifluoromethyl (-CF₃) group: A singlet around -60 to -70 ppm is characteristic for an aromatic CF₃ group.[9]

-

Aromatic Fluorine (-F): A more downfield signal, split into a multiplet due to coupling with the neighboring aromatic protons.

-

¹³C NMR Spectroscopy

A proton-decoupled ¹³C NMR spectrum will show seven distinct signals for the seven carbon atoms. A key challenge and diagnostic feature is the presence of ¹³C-¹⁹F coupling, which can be observed over one to four bonds and results in splitting of the carbon signals.[10][11]

-

Expected Signals:

-

C-CF₃: The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling to the three fluorine atoms (¹JCF). This signal is often found in the aromatic region of the spectrum.[10]

-

Aromatic Carbons: The six aromatic carbons will appear as distinct signals. The carbons directly bonded to fluorine (C-2) and the trifluoromethyl group (C-5) will show large one-bond and two-bond C-F couplings, respectively. Other carbons will show smaller, long-range C-F couplings.

-

Experimental Protocol: NMR Analysis

Methodology:

-

Sample Preparation: Dissolve 10-20 mg of the solid compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[12][13]

-

Filtration: Filter the solution through a small plug of cotton wool or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[14] This step is critical to remove any particulate matter that would degrade spectral quality.

-

Data Acquisition:

-

Acquire ¹H, ¹⁹F, and ¹³C{¹H} spectra on a spectrometer (e.g., 400 MHz or higher).

-

Use standard acquisition parameters. For ¹³C, a sufficient number of scans is required to achieve a good signal-to-noise ratio, especially for the quartet signal of the CF₃ carbon.

-

Causality: Deuterated solvents are used to avoid large interfering solvent signals in the ¹H NMR spectrum and to provide a signal for the instrument's lock system.[15] Filtering is non-negotiable as suspended solids disrupt the magnetic field homogeneity, leading to broad lines and poor resolution.

Functional Group Confirmation via FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is an excellent technique for rapidly confirming the presence of key functional groups within the molecule. Attenuated Total Reflectance (ATR) is the preferred sampling method as it requires minimal to no sample preparation.[16][17]

Expected Vibrational Frequencies

The molecule contains several IR-active functional groups whose characteristic vibrations can be predicted.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (-NH₂)[18] | Asymmetric & Symmetric N-H Stretch | 3500-3300 (two bands) | Medium |

| N-H Bend (Scissoring) | 1650-1580 | Medium-Strong | |

| Aromatic Ring | C=C Stretch | 1600-1475 | Medium-Weak |

| Trifluoromethyl (-CF₃) | C-F Stretches | ~1330 (strong, broad) | Strong |

| Aryl-Nitrogen | C-N Stretch | 1340-1250 | Strong |

| Aryl-Halogen | C-Cl Stretch | 800-600 | Strong |

Table References:[18][19][20][21][22]

The presence of two distinct peaks in the 3500-3300 cm⁻¹ region is a clear indicator of a primary amine.[19][23] The very strong and often broad absorption around 1330 cm⁻¹ is highly characteristic of the C-CF₃ stretching mode.[21]

Experimental Protocol: ATR-FTIR Analysis

Methodology:

-

Background Scan: Ensure the ATR crystal (typically diamond) is clean. Run a background spectrum to account for atmospheric CO₂ and H₂O.[24][25]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure firm and even contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.[26]

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft wipe after analysis.

Causality: The ATR technique works by measuring an evanescent wave that penetrates a few microns into the sample, making it a surface-sensitive technique that requires excellent contact.[16] A background scan is mandatory to subtract the IR absorbance of the surrounding atmosphere, ensuring that the resulting spectrum is solely from the sample.

Conclusion

The comprehensive analysis of this compound requires a multi-technique approach. The foundational molecular weight is confirmed by mass spectrometry, which also provides definitive evidence of the chlorine atom through its characteristic M:M+2 isotopic pattern. Full structural elucidation is achieved through a combination of ¹H, ¹³C, and ¹⁹F NMR, which together map out the complete atomic connectivity of the molecule. Finally, FTIR serves as a rapid and reliable method to confirm the presence of all key functional groups. By following the validated protocols outlined in this guide, researchers can ensure the accurate and unambiguous characterization of this complex molecule.

References

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

-

University of Oxford, Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

Chemistry Steps. (2025). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

Dalton, J. T., et al. (2016). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Doddrell, D. M., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

University of York, Chemistry Teaching Labs. (n.d.). Preparing an NMR sample. Retrieved from [Link]

-

Hong Kong Baptist University, Shared Research Facilities. (2014). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. Retrieved from [Link]

-

SCION Instruments. (2025). Sample preparation GC-MS. Retrieved from [Link]

-

Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]

-

San Diego Mesa College. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

-

San Diego Mesa College. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

-

University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Yadav, R. A., & Singh, I. S. (1986). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 27(4), 471-486. Retrieved from [Link]

-

Canvas. (2023, November 19). Chloro pattern in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. Retrieved from [Link]

-

protocols.io. (2020). ATR FTIR spectoscopy of aqueous cell culture. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]

-

Agilent Technologies. (2011). Using a Chlorine Filter for Accurate-Mass Data Analysis of Environmental Samples. Retrieved from [Link]

-

Li, L., et al. (2011). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. Molecular & Cellular Proteomics. Retrieved from [Link]

-

Di Lonardo, G., et al. (1998). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. Journal of Molecular Spectroscopy. Retrieved from [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

IONiC / VIPEr. (2008). 13C NMR of fluorinated aromatics. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2025). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. Retrieved from [Link]

-

ACS Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]

-

CORE. (2000). Vibrational studies of trifluoromethyl benzene derivatives 1 : 2-amino, 5-chloro and 2-amino, 5-bromo benzotrifluorides. Retrieved from [Link]

-

Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

-

ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Retrieved from [Link]

-

Elsevier. (2021). Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. Retrieved from [Link]

Sources

- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. agilent.com [agilent.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sample preparation GC-MS [scioninstruments.com]

- 7. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. u-of-o-nmr-facility.blogspot.com [u-of-o-nmr-facility.blogspot.com]

- 11. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 12. sites.bu.edu [sites.bu.edu]

- 13. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 14. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 15. depts.washington.edu [depts.washington.edu]

- 16. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 17. jascoinc.com [jascoinc.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. spcmc.ac.in [spcmc.ac.in]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. ias.ac.in [ias.ac.in]

- 22. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 23. Infrared Spectrometry [www2.chemistry.msu.edu]

- 24. protocols.io [protocols.io]

- 25. mse.washington.edu [mse.washington.edu]

- 26. youtube.com [youtube.com]

Technical Guide: Solubility Profile of 4-Chloro-2-fluoro-5-(trifluoromethyl)aniline

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 4-Chloro-2-fluoro-5-(trifluoromethyl)aniline .

Executive Summary

This compound (C₇H₄ClF₄N) is a highly specialized fluorinated intermediate used primarily in the synthesis of agrochemicals (specifically PPO-inhibitor herbicides) and pharmaceutical candidates. Its unique substitution pattern—combining a strongly electron-withdrawing trifluoromethyl group with chloro- and fluoro- substituents—creates a distinct solubility landscape characterized by high lipophilicity and low aqueous solubility.

This guide provides researchers with a predictive solubility framework, experimental determination protocols, and safety guidelines essential for process optimization and formulation development.

Physicochemical Identity

Understanding the molecular architecture is the first step in predicting solvent interaction. The trifluoromethyl (-CF₃) group significantly enhances lipophilicity, while the primary amine (-NH₂) retains a degree of polarity and hydrogen-bond donor capability.

| Property | Value / Description |

| Chemical Name | This compound |

| CAS Number | 1805524-41-7 |

| Molecular Formula | C₇H₄ClF₄N |

| Molecular Weight | 213.56 g/mol |

| Physical State | Liquid or Low-Melting Solid (Ambient) |

| Predicted LogP | ~3.2 – 3.6 (High Lipophilicity) |

| pKa (Conjugate Acid) | ~1.5 – 2.5 (Weakly basic due to electron-withdrawing groups) |

| Key Functional Groups | Primary Amine (H-donor), Trifluoromethyl (Lipophilic), Halogens (Cl, F) |

Solubility Landscape

Due to the specialized nature of this isomer, exact experimental saturation values are rarely published in open literature. The following data is derived from Structure-Property Relationships (SPR) of structurally homologous fluoroanilines (e.g., 4-chloro-2-(trifluoromethyl)aniline).

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>200 mg/mL) | Strong dipole-dipole interactions; excellent for nucleophilic substitution reactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>150 mg/mL) | "Like dissolves like"; high affinity for the halogenated core. |

| Esters/Ketones | Ethyl Acetate, Acetone | Good (>100 mg/mL) | H-bonding between solvent carbonyl and aniline protons facilitates dissolution. |

| Alcohols | Methanol, Ethanol, IPA | Good (>50 mg/mL) | Soluble, but less than in aprotic solvents due to hydrophobic effect of the -CF₃ group. |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to Good | Pi-stacking interactions; solubility increases significantly with temperature. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low to Moderate | The polar amine group limits solubility in purely non-polar alkanes. |

| Aqueous Media | Water (pH 7) | Very Low (<0.1 mg/mL) | Hydrophobic hydration penalty of the -CF₃ and -Cl groups dominates. |

| Acidic Aqueous | 1M HCl | Moderate | Protonation of the amine forms a salt, increasing aqueous solubility, though the electron-withdrawing groups reduce basicity. |

The "Fluorine Effect" on Process Chemistry

The -CF₃ group is a critical solubility modulator. Unlike a simple methyl group, the trifluoromethyl moiety is both hydrophobic and lipophobic (to some extent), but generally drives the molecule into organic phases.

-

Partitioning: In a water/DCM extraction, >99% of the compound will partition into the DCM layer.

-

Crystallization: When purifying via recrystallization, a mixed solvent system of Ethanol/Water or Hexane/Ethyl Acetate is recommended to modulate the solubility differential.

Experimental Protocols

For critical applications (e.g., GMP synthesis or formulation), rely on in situ determination rather than literature estimates.

Protocol: Saturation Solubility Determination (Shake-Flask Method)

Objective: Determine the exact saturation point in a specific solvent at 25°C.

Reagents: High-purity solvent (HPLC grade), this compound standard.

Workflow:

-

Preparation: Add excess solid/liquid compound to 5 mL of the target solvent in a glass vial.

-

Equilibration: Agitate (shake or stir) at 25°C for 24 hours. Ensure undissolved material remains visible (indicating saturation).

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated) to remove undissolved solids.

-

Quantification: Dilute the filtrate with mobile phase and analyze via HPLC-UV (typically 254 nm).

Visualization: Solubility Workflow

Figure 1: Standard Operating Procedure (SOP) for determining saturation solubility.

Safety & Handling (E-E-A-T)

As a halogenated aniline derivative, this compound poses specific toxicological risks. It is an intermediate, meaning comprehensive toxicological data may be sparse, requiring a "precautionary principle" approach.

Hazard Identification (GHS Classification)

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.

-

Skin/Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3]

-

Target Organs: Potential blood toxicity (methemoglobinemia) typical of chloroanilines.

Handling Guidelines

-

PPE: Nitrile gloves (double-gloving recommended for DMSO solutions), safety goggles, and lab coat.

-

Ventilation: Always handle within a certified chemical fume hood.

-

Waste Disposal: Dispose of as halogenated organic waste. Do not release into drains.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 445-03-4 (Structural Analog). Retrieved from [Link]

- Lipinski, C. A., et al. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook. CRC Press. (Reference for solubility parameter prediction methodology).

Sources

Thermodynamic Profiling of Polyhalogenated Anilines: A Technical Guide for Stability & Fate Analysis

Executive Summary

Polyhalogenated aniline derivatives represent a critical scaffold in medicinal chemistry (e.g., kinase inhibitors) and a persistent concern in environmental science. Their thermodynamic stability—governed by the interplay of electronegative halogens and the resonance-active amino group—dictates their shelf-life, metabolic fate, and environmental persistence.

This guide moves beyond basic property listing. It provides a rigorous framework for determining, validating, and applying thermodynamic data (

Part 1: Theoretical Framework & Data Synthesis

The Halogen Effect on the Aniline Ring

The thermodynamic landscape of aniline is drastically altered by halogenation. The stability of these derivatives hinges on two competing factors:

-

Inductive Withdrawal (-I): Halogens (F > Cl > Br) withdraw electron density through the sigma bond, generally destabilizing the ring relative to benzene but strengthening the C-X bond itself.

-

Resonance Donation (+R): Lone pairs on the halogen donate back into the

-system. For Fluorine, this overlap is efficient (2p-2p), often conferring unexpected thermodynamic stability compared to Chlorine (3p-2p mismatch).

Critical Thermodynamic Data (Standard State, 298.15 K)

The following data aggregates experimental values from high-precision calorimetry. Note the increment in enthalpy of vaporization (

| Compound | Structure | Source Validation | |||

| Aniline | 31.3 (liquid) | 55.8 | 267 | NIST [1] | |

| 2-Chloroaniline | -11.5 (liquid) | 58.2 | 269 | NIST/TRC [2] | |

| 3-Chloroaniline | -16.2 (liquid) | 61.1 | 263 | Ribeiro da Silva [3] | |

| 4-Chloroaniline | -28.9 (solid) | 61.1 | 344 | NIST [4] | |

| 2,4,6-Trichloroaniline | -85.4 (approx)* | 82.5 (est) | 351 | Group Additivity | |

| Pentafluoroaniline | -885.0 (solid) | 65.4 | 307 | J. Chem. Thermo.[1] [5] |

*Note: Polysubstituted values often require Group Additivity derivation if experimental data is absent. The stability gain in fluorinated species (negative

Part 2: Experimental Methodologies (The "How-To")

To generate the data above, standard static calorimetry is insufficient due to the formation of corrosive acid gases (HX) and incomplete combustion. The following protocols are the industry gold standard.

Protocol A: Rotating Bomb Combustion Calorimetry

Objective: Determine

Reagents:

-

Combustion Aid: Benzoic acid (NIST SRM 39j).

-

Reductant Solution: 10-20 mL of Arsenious Oxide (

) or Hydrazine dihydrochloride. This reduces elemental

Workflow:

-

Pelletization: Press the polyhalogenated aniline (dried >24h over

) into a pellet. Enclose in a Mylar bag if volatile. -

Bomb Preparation: Line the bomb with platinum or gold to prevent corrosion from HF/HCl. Add 15 mL of reductant solution to the bottom.

-

Charging: Purge and fill with high-purity Oxygen (3.04 MPa).

-

Ignition: Fire the bomb in an isoperibol calorimeter.

-

Rotation: Crucial Step. Immediately upon ignition, initiate rotation (axial and head-over-heels) for 180 seconds. This washes the bomb walls, absorbing acid gases into the aqueous phase.

-

Analysis: Titrate the bomb washings to quantify total halide (

) and unreacted reductant. This "Washburn Correction" is vital for accuracy.

Protocol B: Knudsen Effusion for Vapor Pressure

Objective: Measure

Workflow:

-

Cell Loading: Load ~50 mg of sample into a Titanium or Glass Knudsen cell with a calibrated orifice (diameter 0.5 – 1.0 mm).

-

Vacuum: Suspend the cell in a vacuum chamber (

Pa) attached to a microbalance (Quartz Crystal Microbalance or Magnetic Suspension Balance). -

Isothermal Steps: Heat to

(e.g., 300 K). Allow mass loss rate ( -

Calculation: Use the Knudsen equation:

Where

Visualization: High-Precision Calorimetry Workflow

Figure 1: The Rotating Bomb Calorimetry workflow. The "Rotation" step is the critical differentiator for halogenated compounds, preventing acid gas stratification.

Part 3: Applications in Drug Design & Fate

Metabolic Blocking (The Deuterium/Halogen Switch)

In drug discovery, the aniline moiety is often a "soft spot" for metabolic degradation via Cytochrome P450 (CYP450). The thermodynamic strength of the Carbon-Halogen bond is exploited to block this.

-

Mechanism: CYP450 typically attacks the para-position of aniline to form p-aminophenol (toxic/excretable).

-

Intervention: Substituting the para-hydrogen with Chlorine or Fluorine dramatically increases the activation energy required for hydroxylation due to the C-X bond strength (C-F: ~485 kJ/mol vs C-H: ~413 kJ/mol).

Visualization: Metabolic Stabilization Pathway

Figure 2: Comparison of metabolic fate. Halogenation at the para-position acts as a thermodynamic shield against enzymatic degradation.

Part 4: References

-

NIST Chemistry WebBook. Aniline: Condensed Phase Thermochemistry Data.[3][4] National Institute of Standards and Technology.[1][5] [Link]

-

NIST Chemistry WebBook. o-Chloroaniline: Thermochemical Data.[1][4] National Institute of Standards and Technology.[1][5] [Link]

-

Ribeiro da Silva, M.A.V., et al. (2005). "Standard molar enthalpies of formation of the monochloroanilines." Journal of Chemical Thermodynamics. [Link]

-

NIST Chemistry WebBook. p-Chloroaniline: Phase Change Data.[3][4] National Institute of Standards and Technology.[1][5] [Link]

-

Cox, J.D., et al. (1969). "Thermochemistry of organic fluorine compounds." Journal of Chemical Thermodynamics. [Link]

-

OECD Guidelines for the Testing of Chemicals. Test No. 104: Vapour Pressure (Knudsen Effusion Method).[2][Link]

Sources

A Technical Guide to the Physicochemical Characterization of 4-Chloro-2-fluoro-5-(trifluoromethyl)aniline: Focus on Melting and Boiling Points

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the melting and boiling points of 4-Chloro-2-fluoro-5-(trifluoromethyl)aniline. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide introduces 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline as a close structural analog to provide context for expected physical properties. The document delves into the fundamental principles governing phase transitions, offers detailed, field-proven experimental protocols for accurate measurement, and emphasizes the importance of these parameters in the broader context of chemical research and drug development.

Introduction: The Critical Role of Physical Constants

In the realm of chemical synthesis and pharmaceutical development, the precise characterization of a molecule's physical properties is paramount. The melting and boiling points are fundamental constants that serve as crucial indicators of a compound's identity, purity, and physical state under varying temperatures. For a substituted aniline such as this compound, a molecule of interest in medicinal chemistry and materials science, an accurate determination of these properties is the first step in its comprehensive evaluation.

This guide will provide both the theoretical underpinnings and the practical methodologies for the determination of the melting and boiling points, with a focus on ensuring scientific integrity and generating reliable, reproducible data.

Theoretical Framework: Understanding Phase Transitions

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, leading to the formation of vapor bubbles throughout the bulk of the liquid.

The magnitude of these temperatures is a direct reflection of the strength of the intermolecular forces within the substance. In the case of this compound, the key intermolecular interactions include:

-

Dipole-Dipole Interactions: The molecule possesses several polar bonds (C-Cl, C-F, C-N, and the C-CF3 bond), creating a net molecular dipole. These permanent dipoles lead to electrostatic attractions between neighboring molecules.

-

London Dispersion Forces: These are temporary, induced dipoles that are present in all molecules. Their strength increases with the size and surface area of the molecule. The presence of a trifluoromethyl group and a chlorine atom contributes significantly to the overall electron cloud, enhancing these forces.

-

Hydrogen Bonding: The primary amine group (-NH2) can act as a hydrogen bond donor, while the fluorine and nitrogen atoms can act as hydrogen bond acceptors. This strong type of intermolecular force significantly influences the boiling point.

The crystal lattice energy, which is the energy released when ions, atoms, or molecules in the gaseous state form a crystal, also plays a critical role in determining the melting point. The efficiency of crystal packing, influenced by molecular symmetry and shape, will impact the melting point.

Physicochemical Data of a Structural Analog: 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline

Table 1: Physicochemical Properties of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline

| Property | Value | Source |

| CAS Number | 104460-70-0 | [1] |

| Molecular Formula | C7H4BrF4N | [1] |

| Molecular Weight | 258.01 g/mol | [1] |

| Melting Point | 35-37 °C | [1] |

| Boiling Point | 209.1 ± 40.0 °C at 760 mmHg | [1] |

Note on the Chloro- vs. Bromo- Analog:

It is important to consider how the substitution of a bromine atom with a chlorine atom would likely affect the melting and boiling points.

-

Molecular Weight: this compound has a lower molecular weight than its bromo-counterpart. Generally, for similar structures, a lower molecular weight leads to weaker London dispersion forces and thus lower melting and boiling points.

-

Polarizability: Bromine is more polarizable than chlorine, which can lead to stronger London dispersion forces. This would also suggest a lower melting and boiling point for the chloro-analog.

-

Electronegativity and Dipole Moment: Chlorine is more electronegative than bromine, which could lead to a stronger molecular dipole moment and stronger dipole-dipole interactions. This effect might counteract the decrease in London dispersion forces to some extent.

Based on these considerations, it is reasonable to predict that the melting and boiling points of this compound will be slightly lower than those of its bromo-analog.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the accurate determination of melting and boiling points.

Melting Point Determination: Capillary Method

This method is the most common and reliable for determining the melting point of a crystalline solid.

Methodology:

-

Sample Preparation: Ensure the sample of this compound is pure and completely dry. If necessary, finely powder the crystalline sample using a mortar and pestle.[2]

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[3]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating and Observation:

-

If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.

-

For an accurate measurement, heat the block to a temperature about 15-20°C below the expected melting point.[3]

-

Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

-

Data Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample. A narrow melting range (0.5-2°C) is indicative of a pure compound.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination: Micro-Scale Method

For small quantities of liquid, a micro-boiling point determination is a suitable and efficient method.[4]

Methodology:

-

Apparatus Assembly:

-

Attach a small test tube containing 0.5-1 mL of the liquid sample to a thermometer using a rubber band.

-

Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

-

Heating:

-

Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) ensuring the rubber band is above the oil level.

-

Heat the side arm of the Thiele tube gently and evenly.[5]

-

-

Observation and Measurement:

-

As the temperature rises, a slow stream of bubbles will emerge from the capillary tube as the trapped air expands.

-

Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the temperature is at or slightly above the boiling point.

-

Remove the heat source and allow the apparatus to cool slowly.

-

-

Data Recording: The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[5] This is the point where the vapor pressure of the liquid equals the atmospheric pressure. Record the ambient atmospheric pressure as the boiling point is pressure-dependent.

Caption: Workflow for Micro-Boiling Point Determination.

Safety and Handling

Substituted anilines, particularly those containing halogens and trifluoromethyl groups, should be handled with care.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.

-

Material Safety Data Sheet (MSDS): Consult the MSDS for detailed safety information before handling the compound.

Conclusion

References

Sources

- 1. 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 2. lambdaphoto.co.uk [lambdaphoto.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. uomus.edu.iq [uomus.edu.iq]

A Comprehensive Technical Guide to the Reactivity Profile of Electron-Deficient Fluoroanilines

Abstract

Electron-deficient fluoroanilines are a pivotal class of synthons in modern organic chemistry, particularly within the realms of pharmaceutical and materials science. The strategic introduction of fluorine atoms onto the aniline scaffold dramatically alters its electronic properties, rendering the aromatic ring susceptible to a range of chemical transformations that are otherwise challenging with electron-rich anilines. This guide provides an in-depth exploration of the reactivity profile of these versatile building blocks. We will delve into the fundamental principles governing their reactivity, offering field-proven insights into key transformations such as nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and Sandmeyer reactions. This document is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical, step-by-step methodologies for the effective utilization of electron-deficient fluoroanilines in synthesis.

Introduction: The Impact of Fluorine on Aniline Reactivity

The substitution of hydrogen with fluorine on an aniline ring profoundly influences the molecule's physicochemical properties. The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect, which deactivates the aromatic ring towards electrophilic substitution while simultaneously activating it for nucleophilic attack. This altered reactivity paradigm is central to the synthetic utility of electron-deficient fluoroanilines.

Furthermore, the presence of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, making these compounds highly sought-after in medicinal chemistry.[1][2][3][4] This guide will systematically dissect the reactivity of these molecules, providing a robust understanding for their strategic application in complex molecular design.

Electronic Structure and Spectroscopic Signatures

Computational studies, primarily using Density Functional Theory (DFT), have provided significant insights into the electronic landscape of fluoroanilines.[5][6][7][8][9] These studies help in understanding and predicting their reactivity.

Frontier Molecular Orbitals and Reactivity Descriptors

The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. In electron-deficient fluoroanilines, the electron-withdrawing nature of fluorine and other substituents lowers the energy of both the HOMO and LUMO compared to aniline. A lower HOMO energy indicates reduced nucleophilicity, while a lower LUMO energy suggests a greater susceptibility to nucleophilic attack. The HOMO-LUMO gap is a measure of the molecule's kinetic stability; a smaller gap generally implies higher reactivity.[7]

Table 1: Calculated Electronic Properties of Fluoroaniline Isomers

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| o-Fluoroaniline | -5.32 | -0.21 | 5.11 |

| m-Fluoroaniline | -5.45 | -0.18 | 5.27 |

| p-Fluoroaniline | -5.28 | -0.25 | 5.03 |

Data derived from theoretical calculations and may vary with the computational method.[5][6]

Spectroscopic Characterization

The characterization of electron-deficient fluoroanilines relies heavily on spectroscopic techniques, particularly NMR and IR spectroscopy.

-

19F NMR: This is a powerful tool for identifying and characterizing fluorinated compounds. The chemical shift of the fluorine atom is highly sensitive to its electronic environment.

-

13C NMR: The carbon atom attached to the fluorine exhibits a characteristic large one-bond C-F coupling constant.

-

IR Spectroscopy: The C-F bond stretching vibration typically appears in the region of 1000-1400 cm-1. The N-H stretching vibrations of the amino group are also readily identifiable.

Key Chemical Transformations

The unique electronic nature of electron-deficient fluoroanilines opens up a diverse range of synthetic possibilities. The following sections will detail the most important reactions, providing both mechanistic understanding and practical protocols.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in fluoroanilines makes them excellent substrates for nucleophilic aromatic substitution (SNAr).[10] This reaction is particularly effective when additional electron-withdrawing groups are present on the ring, positioned ortho or para to the fluorine atom.[11] The fluorine atom, despite its strong bond to carbon, can act as a good leaving group in these reactions because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's electron-withdrawing ability.[11]

Mechanism of SNAr:

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[10]

Caption: Generalized workflow for the SNAr reaction on a fluoroaniline.

Experimental Protocol: Synthesis of a Substituted Aniline via SNAr

This protocol describes a general procedure for the reaction of an electron-deficient fluoroaniline with an amine nucleophile.

Materials:

-

2,4-Difluoro-nitrobenzene

-

Secondary amine (e.g., morpholine)

-

Potassium carbonate (K2CO3)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 2,4-difluoro-nitrobenzene (1.0 eq) in DMSO, add the secondary amine (1.1 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds. Electron-deficient fluoroanilines can participate in these reactions, although the strong C-F bond can present challenges.[12][13] However, with the appropriate choice of catalyst, ligand, and reaction conditions, successful couplings can be achieved.

Suzuki Coupling:

The Suzuki coupling involves the reaction of an aryl halide with an organoboron compound. While aryl fluorides are generally less reactive than other aryl halides, their coupling can be facilitated by using specialized palladium catalysts and ligands.[14]

Buchwald-Hartwig Amination:

This reaction is used to form C-N bonds. Palladium-catalyzed coupling of fluoroalkylamines with aryl halides has been reported to yield fluorinated anilines.[15][16] These reactions often require specific conditions, such as the use of weaker bases, to accommodate the instability of the fluorinated aniline products under typical coupling conditions.[15][16]

Caption: Conceptual workflow of a Palladium-catalyzed cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of a Fluoroaniline Derivative

This protocol provides a general method for the Suzuki coupling of a bromo-fluoroaniline.

Materials:

-

4-Bromo-2-fluoroaniline

-

Arylboronic acid

-

Pd(PPh3)4

-

2M aqueous sodium carbonate solution

-

Toluene

-

Ethanol

Procedure:

-

In a round-bottom flask, combine 4-bromo-2-fluoroaniline (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh3)4 (0.05 eq).

-

Add a 3:1 mixture of toluene and ethanol.

-

Add the 2M aqueous sodium carbonate solution (2.0 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for converting an amino group on an aromatic ring into a variety of other functional groups via a diazonium salt intermediate.[17][18][19] This reaction is highly effective for electron-deficient anilines. The presence of electron-withdrawing groups can stabilize the diazonium salt intermediate.

Reaction Mechanism:

The reaction proceeds in two main steps:

-

Diazotization: The primary aromatic amine reacts with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

-

Substitution: The diazonium group is then displaced by a nucleophile, often with the aid of a copper(I) catalyst.[17][18]

Caption: Simplified overview of the Sandmeyer reaction pathway.

Experimental Protocol: Sandmeyer Chlorination of a Fluoroaniline

This protocol outlines a general procedure for the chlorination of a fluoroaniline.

Materials:

-

4-Fluoroaniline

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO2)

-

Copper(I) chloride (CuCl)

-

Diethyl ether

Procedure:

-

Dissolve 4-fluoroaniline (1.0 eq) in concentrated HCl and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C. Stir for 30 minutes.

-

In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cold CuCl solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.

-

Cool the mixture and extract with diethyl ether (3 x).

-

Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the product by distillation or column chromatography.

Applications in Drug Discovery and Materials Science

The unique reactivity and properties of electron-deficient fluoroanilines make them invaluable in several advanced scientific fields.

-

Medicinal Chemistry: The introduction of fluorine can block metabolic oxidation, increase binding affinity, and improve pharmacokinetic profiles.[1][2][4] Fluoroanilines are key intermediates in the synthesis of a wide range of pharmaceuticals, including anticancer and anti-inflammatory agents.[20][21][22]

-

Agrochemicals: Many modern herbicides and pesticides incorporate fluorinated aromatic moieties to enhance their efficacy and environmental stability.[20][22]

-

Materials Science: Fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. Fluoroanilines serve as monomers or precursors for these advanced materials.[20]

Conclusion

Electron-deficient fluoroanilines represent a class of organic compounds with a rich and versatile reactivity profile. Their unique electronic properties, stemming from the powerful inductive effect of fluorine, enable a range of transformations that are often challenging with other aniline derivatives. A thorough understanding of their behavior in key reactions such as nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and the Sandmeyer reaction is crucial for their effective application. The methodologies and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of these remarkable building blocks in the pursuit of novel pharmaceuticals, agrochemicals, and advanced materials.

References

- Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC - NIH. (n.d.).

- Chemical reactivity descriptors of o-fluoroaniline, m-fluoroaniline, and p-fluoroaniline isomers - ResearchGate. (n.d.).

- Theoretical Investigation of the Molecular Properties of the Fluoroaniline and Fluoroanisole Isomers - OUCI. (n.d.).

- Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study - ChemRxiv. (n.d.).

- Palladium-Catalyzed Arylation of Fluoroalkylamines - PubMed - NIH. (2015, July 8).

- Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study | ChemRxiv. (n.d.).

- Regioselective, Nucleophilic Activation of CF Bonds in o-Fluoroanilines Sarita Elizabeth Hough - VTechWorks. (2019, May 13).

- (PDF) Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study - ResearchGate. (n.d.).

- Understanding 4-Fluoroaniline: Properties, Synthesis, and Procurement. (2026, January 24).

- (PDF) 4-Fluoroanilines: synthesis and decomposition - Academia.edu. (n.d.).

- ECSOC 11 - Reactions of Acetoacetates With Electron-deficient Anilines - Sciforum. (n.d.).

- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC. (2020, September 28).

- Sandmeyer reaction - Wikipedia. (n.d.).

- Involvement of proton transfer in the reductive repair of DNA guanyl radicals by aniline derivatives - PubMed. (n.d.).

- Palladium–catalyzed cross–coupling of fluoro-aromatics with PhMgCl under microwave assistance. - ResearchGate. (n.d.).

- 4-Fluoroaniline - Chem-Impex. (n.d.).

- Sandmeyer Reaction Mechanism - BYJU'S. (n.d.).

- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. (n.d.).

- Sandmeyer Reaction - Organic Chemistry Portal. (n.d.).

- Illustrated Glossary of Organic Chemistry - Sandmeyer reaction. (n.d.).

- Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors - MDPI. (n.d.).

- 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem. (n.d.).

- Difluoroalkylation of Anilines via Photoinduced Methods - PMC. (2023, August 16).

- Nucleophilic aromatic substitution - Wikipedia. (n.d.).

- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20).

- 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem. (n.d.).

- p-Fluoroaniline - the NIST WebBook - National Institute of Standards and Technology. (n.d.).

- p-Fluoroaniline - the NIST WebBook - National Institute of Standards and Technology. (n.d.).

- Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).

- Polyfluorinated groups in medicinal chemistry - PubMed. (n.d.).

- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. (2021, August 20).

- Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives - CONICET. (n.d.).

- 3-Fluoroaniline | C6H6FN | CID 9742 - PubChem - NIH. (n.d.).

- Difluoroalkylation of Anilines via Photoinduced Methods | The Journal of Organic Chemistry. (2023, August 16).

- 4-Fluoroanilines: Synthesis and Decomposition | Request PDF - ResearchGate. (2025, August 5).

- Electron‐deficient anilines, scalability, safety analysis and... - ResearchGate. (n.d.).

- Applications of Fluorine in Medicinal Chemistry - PubMed. (2015, November 12).

- The Many Roles for Fluorine in Medicinal Chemistry - ResearchGate. (n.d.).

- Applications of Fluorine in Medicinal Chemistry | Request PDF - ResearchGate. (2025, August 9).

- Experimental evidence for interactions between anions and electron-deficient aromatic rings. (n.d.).

- Contribution of Organofluorine Compounds to Pharmaceuticals - PMC. (n.d.).

Sources

- 1. Polyfluorinated groups in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Theoretical Investigation of the Molecular Properties of the Fluoroaniline and Fluoroanisole Isomers [ouci.dntb.gov.ua]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Palladium-Catalyzed Arylation of Fluoroalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 18. byjus.com [byjus.com]

- 19. Sandmeyer Reaction [organic-chemistry.org]

- 20. chemimpex.com [chemimpex.com]

- 21. mdpi.com [mdpi.com]

- 22. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Acidity and pKa of 4-Chloro-2-fluoro-5-(trifluoromethyl)aniline for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of the acidity and pKa of 4-chloro-2-fluoro-5-(trifluoromethyl)aniline, a compound of significant interest in medicinal chemistry and materials science. We will delve into the theoretical underpinnings of its acidity, predict its pKa value based on the electronic effects of its substituents, outline a detailed experimental protocol for its determination, and discuss the profound implications of this fundamental property in a research and development context.

Introduction: The Significance of Substituted Anilines

Aniline and its derivatives are foundational scaffolds in the development of a vast array of pharmaceuticals, agrochemicals, and functional materials. The basicity of the amino group, quantified by its pKa, is a critical parameter that governs the molecule's behavior in chemical and biological systems. This compound is a highly functionalized aniline, and understanding its pKa is paramount for predicting its reactivity, solubility, and pharmacokinetic profile. The strategic placement of chloro, fluoro, and trifluoromethyl groups on the aniline ring creates a unique electronic environment that significantly modulates the basicity of the amino group.

Theoretical Framework: Unraveling the Electronic Effects on Acidity

The basicity of an aniline is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. In aniline, these electrons are delocalized into the aromatic π-system, which renders aniline less basic than aliphatic amines.[1] Substituents on the aromatic ring can either enhance or diminish this basicity through a combination of inductive and resonance effects.

-

Electron-donating groups increase the electron density on the nitrogen atom, making the aniline more basic (higher pKa).[2]

-

Electron-withdrawing groups decrease the electron density on the nitrogen, making the aniline less basic (lower pKa).[1][2]

In the case of this compound, all three substituents are electron-withdrawing, leading to a significant decrease in the basicity of the amino group compared to aniline (pKa of aniline's conjugate acid is approximately 4.6).

Analysis of Substituent Effects:

-

Chloro (Cl) and Fluoro (F) Groups: These halogens exert a dual electronic effect:

-

Inductive Effect (-I): Due to their high electronegativity, they withdraw electron density from the ring through the sigma bond, decreasing basicity.

-

Resonance Effect (+R): Their lone pairs can be delocalized into the aromatic ring, which would increase electron density and basicity. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect in influencing the basicity of anilines.

-

-

Trifluoromethyl (CF₃) Group: This is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. It exerts a powerful -I effect, significantly reducing the electron density on the aromatic ring and, consequently, on the amino group. The protonated form of 4-(trifluoromethyl)aniline is about 100 times more acidic than aniline, highlighting the potent electron-withdrawing nature of the CF₃ group.[3]

The combined electron-withdrawing effects of the chloro, fluoro, and trifluoromethyl groups in this compound are expected to make it a very weak base with a low pKa value.

Predicted pKa Value of this compound

Table 1: Predicted Quantitative Data and Substituent Effects

| Property | Aniline (Reference) | This compound (Predicted) | Rationale for Change |

| Predicted pKa | 4.6 | < 1.0 | The cumulative strong electron-withdrawing effects of the Cl, F, and CF₃ groups significantly decrease the electron density on the amino nitrogen, drastically reducing its basicity. |

| Dominant Electronic Effects | Resonance delocalization of the nitrogen lone pair into the benzene ring. | Strong inductive electron withdrawal (-I) by all substituents (Cl, F, CF₃) outweighs any potential resonance donation (+R) from the halogens. | The trifluoromethyl group, in particular, is a powerful deactivating group.[1][3] |

Note: The predicted pKa value is an estimate. For precise drug development and research applications, experimental determination is crucial. Computational tools like ACD/pKa, MoKa, and pKalc can provide more accurate in-silico predictions based on large databases of experimental values.[7][8][9]

Caption: Electronic effects in this compound.

Experimental Determination of pKa: A Step-by-Step Protocol

For accurate and reliable pKa determination, potentiometric titration is a widely used and robust method.[10][11]

Protocol for Potentiometric Titration:

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Due to its likely low aqueous solubility, dissolve the compound in a suitable co-solvent system, such as a 50:50 mixture of methanol and water.[12] The choice of co-solvent is critical and can influence the measured pKa.

-

Ensure complete dissolution. Gentle warming or sonication may be applied if necessary.

-

-

Titration Setup:

-

Use a calibrated pH meter with a combination glass electrode.

-

Place the analyte solution in a thermostatted vessel to maintain a constant temperature (e.g., 25 °C), as pKa is temperature-dependent.

-

Use a calibrated micro-burette to add the titrant.

-

-

Titration Procedure:

-

The titrant will be a standardized solution of a strong acid, typically 0.1 M hydrochloric acid (HCl), as we are determining the pKa of the conjugate acid of the aniline.

-

Add the titrant in small, precise increments (e.g., 0.05 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to obtain a titration curve.

-

The pKa is equal to the pH at the half-equivalence point. This can be determined from the first derivative plot of the titration curve, where the equivalence point is the peak.

-

Caption: Workflow for experimental pKa determination by potentiometric titration.

Implications of pKa in a Research and Development Context

The pKa of this compound is a cornerstone property that dictates its behavior and suitability for various applications.

-

Solubility and Lipophilicity: The ionization state of a molecule, governed by its pKa and the pH of the environment, profoundly impacts its aqueous solubility and lipophilicity (logD). As a very weak base, this aniline will be predominantly in its neutral, un-ionized form at physiological pH (around 7.4). This generally leads to lower aqueous solubility but higher lipophilicity and membrane permeability.

-

Drug-Receptor Interactions: The ability of the amino group to be protonated and participate in hydrogen bonding is crucial for many drug-receptor interactions. A low pKa means that at physiological pH, the amino group is unlikely to be protonated, which will influence its binding mode and affinity to target proteins.

-